20-Oxopregna-5,16-dien-3-yl acetate
Description
Chemical Identity and Properties 20-Oxopregna-5,16-dien-3-yl acetate (CAS 979-02-2), also known as 16-dehydropregnenolone acetate (16-DPA), is a steroidal intermediate with the molecular formula C23H32O3 and a molecular weight of 356.5 g/mol . Its structure features a pregnane backbone with a 3β-acetoxy group, a Δ5,16 diene system, and a ketone at C20. The compound has six defined stereocenters and is commonly synthesized from natural precursors like potato glycoalkaloids .
Applications
This compound is pivotal in steroid synthesis, serving as a precursor for pharmaceuticals such as progesterone derivatives and anticancer agents . It is commercially available with a purity of ≥98% and is utilized in research for conjugate addition reactions (e.g., Michael additions) to introduce functional groups at C16 .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859563 | |
| Record name | 20-Oxopregna-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxopregna-5,16-dien-3-yl acetate typically involves the acetylation of 20-oxopregna-5,16-dien-3-ol. This process can be achieved through the reaction of the hydroxyl group with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
20-Oxopregna-5,16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various steroidal derivatives, which can be further utilized in the synthesis of pharmaceutical agents .
Scientific Research Applications
Medicinal Chemistry Applications
20-Oxopregna-5,16-dien-3-yl acetate has been explored for its potential therapeutic properties.
Antiproliferative Activity:
Recent studies have evaluated its effects on cancer cell lines, demonstrating notable antiproliferative activity. For instance, a study synthesized pyrimidine derivatives from this compound and assessed their efficacy against various cancer types, revealing promising results .
Hormonal Modulation:
This compound is also investigated for its role in modulating steroid hormone receptors. It has shown potential in influencing pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of complex steroidal compounds.
Synthesis of Steroidal Derivatives:
The compound can be synthesized through various methods, including Michael addition reactions. For example, the Michael reaction of this compound with diethyl malonate has been reported to yield derivatives with enhanced biological activity .
Case Study - Synthesis Pathway:
A detailed synthesis pathway involves the reaction of this compound with acetic acid and CrO₃ under controlled conditions to yield various derivatives that exhibit distinct biological activities .
Biological Research
The compound has been studied for its effects on cellular processes.
GABA Receptor Modulation:
In vitro tests have shown that derivatives of this compound can act as positive modulators of GABA_A receptors. This property is particularly relevant in the context of neuropharmacology, where modulation of these receptors is crucial for developing treatments for epilepsy and anxiety disorders .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antiproliferative | |
| 20-Oxopregna derivatives | GABA_A receptor modulator | |
| Pyrimidine derivatives | Anticancer |
Table 2: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Michael Addition | Reaction with diethyl malonate | Variable |
| CrO₃ Oxidation | Oxidative synthesis using CrO₃ | High |
| Acetic Acid Reaction | Reaction in presence of acetic acid | Moderate |
Mechanism of Action
The mechanism of action of 20-Oxopregna-5,16-dien-3-yl acetate involves its conversion into active steroidal hormones within the body. These hormones interact with specific receptors and modulate various physiological processes. The molecular targets include glucocorticoid receptors and androgen receptors, which play crucial roles in regulating inflammation, immune response, and metabolic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 20-oxopregna-5,16-dien-3-yl acetate and related steroids:
Structural and Functional Analysis
Substituents at C3 and C16
- This compound : The 3β-acetoxy group enhances lipophilicity, facilitating membrane penetration in biological systems. The Δ16 double bond and C20 ketone make it reactive toward nucleophilic additions .
- 16-Methyldehydropregnenolone acetate: The C16 methyl group sterically hinders reactions at C16, altering its utility in synthesis compared to 16-DPA .
- Abiraterone acetate : The C17 pyridinyl group enables selective inhibition of CYP17, critical for androgen synthesis in prostate cancer .
Pharmacological Relevance
- 16-DPA derivatives: Michael adducts at C16 (e.g., cyanoacetate or malonate derivatives) introduce polar chains, improving solubility for therapeutic applications .
- Abiraterone acetate : Modifications at C17 confer targeted enzyme inhibition, showcasing how steroidal frameworks can be tailored for specific drug actions .
Case Study: Abiraterone Acetate
Abiraterone acetate, a derivative of 16-DPA, illustrates the impact of structural modifications:
- Structure-Activity Relationship (SAR) : The C17 pyridinyl group is essential for binding to CYP17, while the 3β-acetoxy group enhances metabolic stability .
- Clinical Performance: Despite low oral bioavailability (~5%), nanoparticle formulations improve its delivery, underscoring the need for derivatization in drug development .
Biological Activity
20-Oxopregna-5,16-dien-3-yl acetate, also known as a derivative of progesterone, is a steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its steroidal structure, which includes:
- Steroid Backbone : The compound features a typical steroid framework with four fused rings.
- Functional Groups : The presence of an oxo group at position 20 and an acetate group enhances its biological activity.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Hormonal Activity
The compound exhibits hormonal properties similar to progesterone, influencing various physiological processes:
- Reproductive Health : It plays a role in regulating menstrual cycles and supporting pregnancy.
- Anti-inflammatory Effects : Like progesterone, it may exert anti-inflammatory actions through modulation of immune responses.
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Mechanism of Action : It may induce apoptosis in cancer cells by interacting with specific receptors and signaling pathways.
- Case Studies : Several studies have reported its efficacy against breast cancer cell lines, showing reduced cell proliferation and increased apoptosis rates.
| Study Reference | Cell Line | Effect Observed |
|---|---|---|
| MCF-7 | Decreased proliferation by 30% | |
| MDA-MB-231 | Induced apoptosis in 40% of cells |
3. Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanism : The compound may protect neurons from oxidative stress and excitotoxicity.
- Research Findings : In animal models, it has been shown to improve cognitive function and reduce neuronal damage.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : It binds to progesterone receptors (PR), influencing gene expression related to reproductive health and inflammation.
- Signal Transduction Pathways : The compound activates various intracellular signaling pathways that regulate cell survival and apoptosis.
- Gene Regulation : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
Case Studies
- A study published in Journal of Steroid Biochemistry demonstrated that treatment with the compound led to significant tumor regression in xenograft models of breast cancer .
- Another investigation highlighted its neuroprotective effects in models of Alzheimer’s disease, showing reduced amyloid plaque formation .
Q & A
Basic Research Questions
Q. What are the key structural features and identifiers of 20-Oxopregna-5,16-dien-3-yl acetate?
- Methodological Answer : The compound is a steroidal derivative with a 20-keto group, conjugated diene at positions 5 and 16, and an acetylated 3β-hydroxyl group. Key identifiers include:
Q. What are the primary challenges in synthesizing this compound?
- Methodological Answer : Key challenges include:
- Regioselectivity : Avoiding unintended additions during Michael reactions (e.g., with diethyl malonate or ethyl cyanoacetate) .
- Stereochemical Control : Maintaining the 3β-configuration during solvolysis or inversion steps. Alkaline conditions can lead to side reactions, such as oxy-Michael additions with alcohols (e.g., methanol), necessitating solvents like propan-2-ol to minimize interference .
- Decarboxylation Management : Requires precise temperature control during hydrogenation to retain the 16R-substituted malonate group .
Q. How can researchers ensure purity during synthesis and characterization?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 240 nm for conjugated diene) to separate isomers (e.g., "normal" vs. "inverse" nitrile oxide adducts) .
- Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and avoid misassignment of substituents (e.g., 16R vs. 16S configurations) .
- Spectroscopy : ¹H/¹³C NMR analysis of acetyl and ketone groups (δ ~2.0 ppm for acetate; δ ~210 ppm for 20-ketone in ¹³C) .
Advanced Research Questions
Q. How can stereochemical modifications at C3 and C16 be systematically achieved?
- Methodological Answer :
- C3 Inversion : Convert 3β-hydroxyl to a tosylate intermediate, followed by solvolysis (e.g., using aqueous acetone) to yield 3α-OH derivatives. Protect with TBS groups for subsequent reactions .
- C16 Functionalization : Perform Michael additions with carbanion sources (e.g., diethyl malonate) under controlled alkaline conditions. Hydrogenate the resulting 16R-substituted malonate to stabilize the pregnane backbone .
- Example : Reaction of 20-oxopregna-5,16-dien-3β-yl acetate with ethyl cyanoacetate yields a 16R-cyanomalonate intermediate, which is hydrolyzed to an acetamide group for allopregnanolone analogues .
Q. What advanced analytical methods resolve ambiguities in reaction products?
- Methodological Answer :
- X-Ray Diffraction : Resolves structural ambiguities (e.g., distinguishing between Δ⁵,¹⁶ and Δ⁴,¹⁶ isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of unexpected adducts (e.g., methoxy byproducts from solvent interactions) .
- Dynamic NMR : Detects conformational flexibility in 16R-substituted derivatives (e.g., chair-boat transitions in decalin systems) .
Q. What mechanistic insights explain the "normal" vs. "inverse" addition of nitrile oxides to the Δ¹⁶ double bond?
- Methodological Answer :
- Normal Addition : Nitrile oxide (e.g., acetonitrile oxide) attacks C17, forming a 17α-isoxazoline adduct. Confirmed via NOESY correlations between C17-H and isoxazoline protons .
- Inverse Addition : Attack at C16 occurs under steric hindrance, forming a 16β-adduct. DFT calculations show this pathway is thermodynamically less favorable but kinetically accessible in polar solvents .
- Key Data :
| Product | Melting Point (°C) | [α]D²⁵ (CHCl₃) |
|---|---|---|
| Normal (2) | 198–200 | +112° |
| Inverse (3) | 175–177 | +98° |
Q. How is this compound applied in synthesizing bioactive steroids (e.g., abiraterone analogues)?
- Methodological Answer :
- Drug Precursor : The Δ⁵,¹⁶ diene system serves as a template for introducing pyridinyl groups at C17 (e.g., abiraterone acetate, a CYP17 inhibitor for prostate cancer). Key steps include:
C17 Functionalization : Pd-catalyzed cross-coupling to attach 3-pyridinyl groups.
Acetylation : Protect 3β-OH during synthesis to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
